molecular formula C11H8F2N2OS B2359393 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol CAS No. 477859-75-9

2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol

Cat. No. B2359393
CAS RN: 477859-75-9
M. Wt: 254.25
InChI Key: HNJWHUZNANOAJX-UHFFFAOYSA-N
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Description

“2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol” is a chemical compound with the CAS Number: 477859-75-9 . It has a molecular weight of 254.26 and its IUPAC name is 2-{2-[(difluoromethyl)sulfanyl]-4-pyrimidinyl}phenol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F2N2OS/c12-10(13)17-11-14-6-5-8(15-11)7-3-1-2-4-9(7)16/h1-6,10,16H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Herbicidal Activity

A study by Yoshimura et al. (2011) explored the synthesis of sulfonanilides with a pyrimidinyl-containing group, similar in structure to 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol. They found that these compounds, particularly the difluoromethyl compound, exhibited high herbicidal activity and a broad spectrum to control weeds, including Echinochloa oryzicola, without injury to rice plants. This highlights the potential use of such compounds in agricultural applications (Yoshimura et al., 2011).

Molecular Structure Analysis

Subasri et al. (2017) and (2016) conducted studies on the crystal structures of compounds containing a 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide structure, which is structurally related to the compound . These studies provided insights into the molecular conformation and interactions, which are crucial for understanding the chemical properties and potential applications of these compounds (Subasri et al., 2017), (Subasri et al., 2016).

Potential in Drug Development

Kaur et al. (2012) described a compound, Bosentan monohydrate, containing a pyrimidinyl group similar to 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol. The study of its crystal structure and molecular interactions can be valuable for the development of new drugs, especially considering the specific arrangement of pyrimidine rings and their potential biological activity (Kaur et al., 2012).

Chemical Synthesis and Reactions

Zhao et al. (2010) explored the use of difluoromethyl 2-pyridyl sulfone, which shares a similar difluoromethyl sulfanyl group with 2-{2-[(Difluoromethyl)sulfanyl]-4-pyrimidinyl}benzenol. Their study demonstrated its efficiency as a gem-difluoroolefination reagent for aldehydes and ketones, indicating its potential in chemical synthesis and reactions (Zhao et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(difluoromethylsulfanyl)pyrimidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)17-11-14-6-5-8(15-11)7-3-1-2-4-9(7)16/h1-6,10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWHUZNANOAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)SC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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